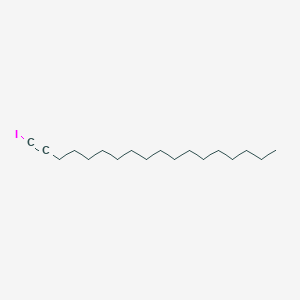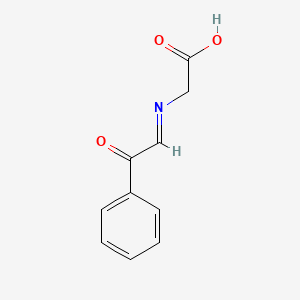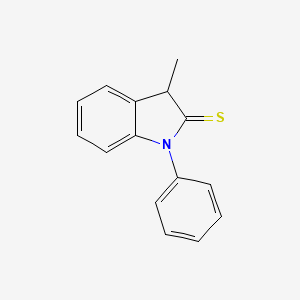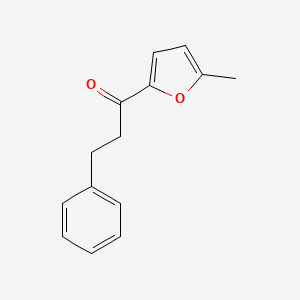![molecular formula C13H13NO2 B14315377 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol CAS No. 107003-92-9](/img/structure/B14315377.png)
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is a chemical compound that features a phenol group attached to a pyridine ring via an ethoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ethoxy linker allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced pyridine derivatives, and substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in inhibiting collagen synthesis in liver fibrosis models.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol involves its interaction with molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These interactions can inhibit collagen synthesis and reduce fibrosis in liver models . The compound’s effects are mediated through pathways involving the inhibition of collagen prolyl-4-hydroxylase (CP4H) and transforming growth factor-β1 (TGF-β1) expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
107003-92-9 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-(2-pyridin-2-yloxyethyl)phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-14-13/h1-7,9,15H,8,10H2 |
InChI-Schlüssel |
HJTDPCMFZOQJRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)



acetate](/img/structure/B14315345.png)

![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

